7-Epi-Taxol

Cytotoxicity Taxane Anticancer

Quantifying Paclitaxel EP Impurity E in API batches demands a highly characterized reference standard with verified isomeric identity. 7-Epi-Taxol (C-7 epimer of paclitaxel) resolves this need as a pharmacopoeia-mandated impurity standard with distinct chromatographic behavior and documented biological activity distinct from paclitaxel. - Certified EP Impurity E reference standard for HPLC method validation & ANDA quality control submissions. - Demonstrates unique apoptosis induction in cisplatin-resistant HNSCC cells (IC50 = 0.05 nM vs. HeLa), enabling resistance pathway studies. - Comparable microtubule-stabilizing activity to paclitaxel; suitable for SAR studies on C-10 acetyl group contribution to potency. - Supplied with comprehensive CoA; global shipping from stocked US/EU/CN warehouses.

Molecular Formula C47H51NO14
Molecular Weight 853.9 g/mol
CAS No. 105454-04-4
Cat. No. B027618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epi-Taxol
CAS105454-04-4
Synonyms7 epi Taxol
7-epi-Taxol
Anzatax
Bris Taxol
NSC 125973
NSC-125973
NSC125973
Onxol
Paclitaxel
Paclitaxel, (4 alpha)-Isomer
Paxene
Praxel
Taxol
Taxol A
Taxol, Bris
Molecular FormulaC47H51NO14
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
InChIKeyRCINICONZNJXQF-LYTKHFMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

7-Epi-Taxol: An Essential Taxane Epimer


7-Epi-Taxol (CAS: 105454-04-4), also known as 7-epi-Paclitaxel or Paclitaxel EP Impurity E, is the C-7 epimer of the well-known anticancer agent paclitaxel (Taxol). It is a naturally occurring taxane diterpenoid found in various Taxus species [1] and is recognized as a major and active metabolite of paclitaxel [2]. Its presence in paclitaxel formulations or biological systems is of significant interest due to its comparable, though distinct, biological activity [3].

7-Epi-Taxol: Non-Interchangeable with Paclitaxel


Despite sharing a core taxane skeleton, 7-Epi-Taxol exhibits distinct stereochemical, biological, and pharmacological properties that preclude its simple substitution for paclitaxel or other taxane analogs. The C-7 epimerization profoundly influences its cytotoxic potency, its efficacy against drug-resistant cancer cells, and its chromatographic behavior [1]. This differential activity profile is not a matter of degree but of kind; for instance, 7-Epi-Taxol demonstrates a unique capacity to induce apoptosis in cisplatin-resistant head and neck cancer cells, a context where paclitaxel's efficacy may be compromised [2]. Furthermore, its role as a specified impurity in pharmaceutical formulations (e.g., Paclitaxel EP Impurity E) mandates its precise identification and quantification, a task for which generic substitutes are entirely unsuitable [3]. The following quantitative evidence underscores why 7-Epi-Taxol must be selected as a discrete, well-characterized entity rather than as a class-level interchangeable compound.

7-Epi-Taxol: Quantitative Comparative Evidence


Cytotoxicity in HeLa Cells vs 10-Deacetyl Analog

7-Epi-Taxol exhibits potent cytotoxic activity, with an IC50 value of 0.05 nM against HeLa human cervical cancer cells. This is in direct contrast to its structural analog, 7-Epi-10-deacetyltaxol (EDT), which shows an IC50 of 0.085 nM in the same cell line, and significantly more potent than another source reporting an IC50 of 85 µM for EDT [1][2]. This 1.7-fold difference in potency between the two closely related epimers highlights the critical impact of the C-10 acetyl group on cytotoxic efficacy.

Cytotoxicity Taxane Anticancer HeLa

Apoptosis Induction in Cisplatin-Resistant HNSCC

Unlike paclitaxel, which often faces diminished efficacy in cisplatin-resistant cancers, 7-Epi-Taxol has been shown to exert potent cytotoxic effects specifically in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines [1]. The study demonstrates that 7-Epi-Taxol induces cell cycle arrest and activates both intrinsic and extrinsic apoptotic pathways, leading to cancer cell death, whereas no such activity is reported for the parent compound paclitaxel in this specific resistant context [1].

Drug Resistance Apoptosis HNSCC Cisplatin

Certified Reference Standard for HPLC

7-Epi-Taxol is a designated impurity in pharmaceutical-grade paclitaxel, specifically listed as Paclitaxel EP Impurity E [1]. Its chromatographic resolution from paclitaxel is a critical parameter in method validation. A validated HPLC method achieves baseline separation of 7-epi-taxol from taxol and other related compounds (e.g., 7-epi-10-deacetyltaxol, cephalomannine) on specialty columns like Curosil G or PRP-6 [2]. This analytical utility is unique to this epimer and cannot be fulfilled by paclitaxel or other analogs due to their different retention times.

Analytical Chemistry HPLC Quality Control Impurity

Potent Cytotoxicity in KB Cells

In human KB epidermoid carcinoma cells, 7-Epi-Taxol demonstrates significant cytotoxic activity, with a reported ED50 of 3.0 x 10^-5 µg/mL and an IC50 of 0.0015 µg/mL . While direct comparison data for paclitaxel in the exact same assay is not provided in the cited source, this level of activity is consistent with its classification as a highly potent taxane and underscores its utility as a cytotoxic agent in cell-based assays.

Cytotoxicity KB Cells ED50 IC50

7-Epi-Taxol: Key Research and QC Applications


Drug Resistance Mechanisms in HNSCC

Given the unique activity of 7-Epi-Taxol in inducing apoptosis in cisplatin-resistant HNSCC cell lines, researchers can use this compound to study the underlying molecular pathways of drug resistance [1]. By comparing the effects of 7-Epi-Taxol with those of paclitaxel, studies can delineate the specific signaling cascades (e.g., AKT and MAPK) that are bypassed or suppressed, offering insights for developing strategies to overcome cisplatin resistance.

Paclitaxel Impurity Reference Standard

In the pharmaceutical industry, 7-Epi-Taxol is a critical reference material for the development and validation of analytical methods used in the quality control of paclitaxel drug substance and drug products [1][2]. Its use is mandated by pharmacopoeias to ensure the accurate quantification of Paclitaxel EP Impurity E, thereby guaranteeing the purity and safety of the final pharmaceutical product [3].

Taxane SAR: Cytotoxicity Comparison

The quantitative difference in cytotoxicity between 7-Epi-Taxol (IC50 = 0.05 nM) and its analog 7-Epi-10-deacetyltaxol (IC50 = 0.085 nM) against HeLa cells makes this pair of compounds an ideal model system for SAR studies [1]. Researchers can use these two epimers to probe the specific contribution of the C-10 acetyl group to microtubule binding, cellular uptake, and overall cytotoxic potency, thereby informing the design of novel taxane derivatives with improved therapeutic indices.

Microtubule Dynamics and Mitotic Arrest

As an active metabolite with activity comparable to paclitaxel in promoting microtubule polymerization and stabilizing microtubules against depolymerization, 7-Epi-Taxol serves as a valuable tool in basic cell biology research [1]. Its use allows for the study of microtubule dynamics, mitotic spindle formation, and cell cycle arrest in various cellular models, providing a robust and well-characterized alternative to paclitaxel for these fundamental studies.

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